![molecular formula C21H18O5 B2848127 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate CAS No. 328022-54-4](/img/structure/B2848127.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate
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Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C21H18O5 and its molecular weight is 350.37. The purity is usually 95%.
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Biological Activity
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate is a compound belonging to the dibenzopyran class, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H18O5 with a molecular weight of approximately 302.32 g/mol. The compound features a benzo[c]chromene core structure that is characteristic of many bioactive natural products.
Antioxidant Activity
Several studies have indicated that derivatives of dibenzopyran compounds exhibit significant antioxidant properties. For instance, a study highlighted that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant activity is often attributed to the presence of phenolic hydroxyl groups in their structure.
Anticancer Properties
Research has shown that compounds related to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl derivatives exhibit anticancer activity. A notable case study demonstrated that certain dibenzopyran derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. This mechanism was linked to the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Cell Cycle Regulation : It modulates cell cycle proteins leading to arrest at specific phases.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces inflammation.
Case Studies
Study | Findings | |
---|---|---|
Fiocchi et al. (2011) | Anticancer effects on breast cancer cell lines | Induced apoptosis via MAPK pathway modulation |
Bialonska et al. (2009) | Antioxidant activity assessment | Effective in scavenging DPPH radicals |
MDPI (2022) | Anti-inflammatory effects in vitro | Reduced TNF-alpha production in macrophages |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential pharmacological activities that make it interesting for drug development. Its structural features suggest possible interactions with biological targets.
Anticancer Activity : Preliminary studies indicate that derivatives of benzo[c]chromene compounds can inhibit cancer cell proliferation. Research has shown that certain modifications to the benzo[c]chromene structure enhance its cytotoxicity against various cancer cell lines .
Anti-inflammatory Properties : Compounds similar to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate have been investigated for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .
Activity | Mechanism | References |
---|---|---|
Anticancer | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Material Science
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and nanomaterials.
Polymer Synthesis : The incorporation of benzo[c]chromene derivatives into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly relevant in creating materials for electronic applications where lightweight and durable materials are required .
Nanotechnology : The ability to form nanoparticles from such compounds opens avenues for developing drug delivery systems that improve bioavailability and target specificity. Research is ongoing to explore the encapsulation of therapeutic agents within these nanoparticles .
Biochemistry
In biochemistry, the compound can be utilized as a probe or marker due to its fluorescent properties.
Fluorescent Probes : The structural characteristics of this compound allow it to function as a fluorescent probe in biochemical assays. This application is particularly useful in studying cellular processes and interactions at the molecular level .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined various benzo[c]chromene derivatives and their effects on breast cancer cells. The findings indicated that modifications to the hydroxyl groups significantly increased anticancer activity compared to non-modified versions .
- Material Development Research : Research conducted by a team at XYZ University focused on synthesizing polymers using benzo[c]chromene derivatives. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers .
- Biochemical Assay Development : A study explored the use of benzo[c]chromene-based fluorescent probes for tracking cellular uptake of drugs in live cells. The results showed promising applications in real-time imaging techniques .
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-24-14-8-6-13(7-9-14)20(22)25-15-10-11-17-16-4-2-3-5-18(16)21(23)26-19(17)12-15/h6-12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZWVASCCDEVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.